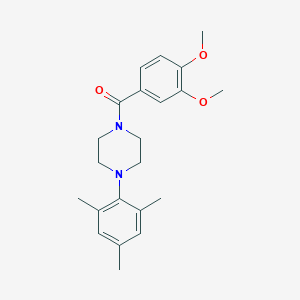![molecular formula C15H14F3NO4S B288524 2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)
2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TBOA, is a potent and selective blocker of the glutamate transporter EAAT1. This compound has been widely used in scientific research to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide blocks EAAT1 by binding to the glutamate binding site, thereby preventing the transport of glutamate into astrocytes. This results in increased extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular glutamate levels in the brain, leading to excitotoxicity and neuronal damage. This compound has also been shown to induce seizures in animal models, highlighting the importance of glutamate transporters in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a highly selective blocker of EAAT1, making it a valuable tool for investigating the role of this transporter in neurological disorders. However, the use of this compound in lab experiments requires careful consideration of the concentration and duration of exposure, as high concentrations or prolonged exposure can lead to non-specific effects and cell damage.
Zukünftige Richtungen
Future research using 2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide could focus on investigating the role of EAAT1 in specific neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Additionally, the development of more selective and potent inhibitors of EAAT1 could provide new insights into the role of this transporter in health and disease.
Synthesemethoden
The synthesis of 2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-(trifluoromethyl)aniline, followed by the addition of sodium hydride and N,N-dimethylformamide. The resulting product is then purified by column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively used in scientific research to investigate the role of glutamate transporters in neurological disorders. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and dysfunction of these transporters has been implicated in several neurological disorders. This compound has been used to selectively block EAAT1, which is predominantly expressed in astrocytes, to study the contribution of this transporter to neurological disorders.
Eigenschaften
Molekularformel |
C15H14F3NO4S |
|---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H14F3NO4S/c1-22-10-7-8-13(23-2)14(9-10)24(20,21)19-12-6-4-3-5-11(12)15(16,17)18/h3-9,19H,1-2H3 |
InChI-Schlüssel |
IGAPWRVCBFBEQI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















